molecular formula C15H17ClN4O B053738 Myclobutanil hydroxide CAS No. 116928-93-9

Myclobutanil hydroxide

Cat. No. B053738
CAS RN: 116928-93-9
M. Wt: 304.77 g/mol
InChI Key: HIUOATAFAFIXAL-UHFFFAOYSA-N
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Description

Myclobutanil hydroxide is a chemical compound that is used in scientific research. It is a white crystalline solid that is highly soluble in water and has a strong odor. This compound is used in a wide range of applications, including as an antifungal agent, a pesticide, and a fungicide. It is also used in the synthesis of other compounds and in the development of new scientific applications.

Scientific Research Applications

Fungicidal Activity and Environmental Interactions

Myclobutanil hydroxide is primarily recognized for its fungicidal properties. A study found that its enantiomers exhibit different levels of fungicidal activity and influence on mycotoxin production by Fusarium verticillioides, a significant pathogen, under various environmental conditions (Li et al., 2018). The study highlights how factors like temperature and water activity affect the fungicidal capabilities of this compound and its enantiomers.

Corrosion Inhibition

This compound has also been evaluated for its efficacy as a corrosion inhibitor. One study demonstrated its effectiveness in preventing copper corrosion in nitric acid medium, suggesting potential applications beyond its traditional use in agriculture (Tao et al., 2021).

Environmental Fate and Toxicity

The environmental fate and toxicity of this compound have been a subject of research as well. For instance, a study on zebrafish indicated that this compound exhibits acute toxicity, developmental effects, and potential biomolecular mechanisms of toxicity in aquatic environments (Pang et al., 2020). This emphasizes the need for careful assessment of the environmental risks associated with the use of this fungicide.

Development of Sensitive Sensors

Innovations in detecting this compound residues have led to the development of molecularly imprinted photonic crystal hydrogels sensors. These sensors are characterized by low cost, high stability, and special recognition capabilities, making them useful for detecting myclobutanil in various samples, such as tobacco (Li et al., 2021).

Resistance Management in Agriculture

The use of this compound in agriculture and its implications for resistance management in pathogens like Venturia inaequalis, the causal agent of apple scab, have been studied. Research indicates that the sensitivity of V. inaequalis to myclobutanil is related to the number of applications of the fungicide, suggesting implications for resistance management strategies in agriculture (Gao et al., 2009).

Mechanism of Action

Target of Action

Myclobutanil hydroxide primarily targets the 14-α demethylase enzyme . This enzyme plays a crucial role in the biosynthesis of ergosterol , a critical component of fungal cell membranes . By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to impaired fungal cell membrane formation .

Mode of Action

This compound acts as a sterol demethylation (CYP51) inhibitor . It binds to the active site of the 14-α demethylase enzyme, thereby inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the biosynthesis of ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This results in increased membrane permeability and leakage of essential cellular components, ultimately leading to the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is a vital component of fungal cell membranes, and its deficiency leads to increased membrane permeability and leakage of cellular components . This compound can also bind to the active sites of other enzymes such as dehydrogenase, phosphatase, and protease .

Pharmacokinetics

These models incorporate key input parameters such as Caco-2 permeability, plasma binding, blood to plasma ratio, and liver microsomal half-life .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to a deficiency of ergosterol in the fungal cell membrane . This results in increased membrane permeability and leakage of essential cellular components, ultimately leading to the death of the fungus .

Action Environment

This compound is widely used for the protection of crops against fungal diseases . High doses of myclobutanil can affect the soil environment . When leached into water bodies, Myclobutanil is a water pollutant because its toxicity offers risks to the environment and human health .

Safety and Hazards

Myclobutanil is harmful if swallowed, and it can cause serious eye irritation . It is also suspected of damaging fertility or the unborn child . Prolonged or repeated exposure to Myclobutanil can cause damage to the organs . Myclobutanil is toxic to aquatic life, with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Myclobutanil hydroxide interacts with various enzymes and proteins in biochemical reactions. It acts as a steroid demethylation (CYP51) inhibitor, specifically inhibiting ergosterol biosynthesis . Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts the integrity of these membranes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the cell signaling pathways and altering gene expression . High doses of Myclobutanil can significantly affect the enzymatic activity of dehydrogenase and lead to a slight increase in the activity of catalase .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the active sites of dehydrogenase, phosphatase, and protease, inhibiting or activating these enzymes . This binding interaction leads to changes in gene expression and impacts the overall function of the cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The persistence of Myclobutanil in various soil types was determined under both laboratory and field conditions, and the reported dissipation half-life (DT 50) values ranged from 11.0–19.2 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. PCR analyses showed that Myclobutanil causes some DNA sequence changes on the genome depending on the increase in the fungicide dose and exposure time . It was determined that Myclobutanil has a serious genotoxic effect, even in low doses like 25-50 ppm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenase, phosphatase, and protease, affecting metabolic flux or metabolite levels . The metabolic pathway of Myclobutanil in male rats was proposed, which included the following five metabolites: RH-9089, RH-9090, RH-9090 Sulfate, M1, and M2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The enantiomer fractions (EFs) were less than 0.5 with time in the liver, kidney, heart, lung, and testis, suggesting preferential enrichment of (-)-Myclobutanil in these tissues .

Subcellular Localization

It is known that this compound can bind to the active sites of various enzymes, potentially directing it to specific compartments or organelles .

properties

IUPAC Name

2-(4-chlorophenyl)-5-hydroxy-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-12(21)6-7-15(8-17,9-20-11-18-10-19-20)13-2-4-14(16)5-3-13/h2-5,10-12,21H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUOATAFAFIXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922210
Record name 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116928-93-9
Record name Myclobutanil hydroxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-5-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)hexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYCLOBUTANIL HYDROXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WPK17I4HM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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